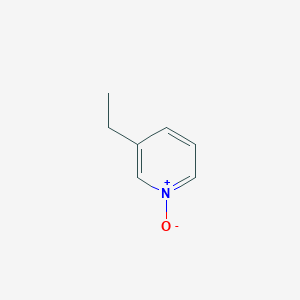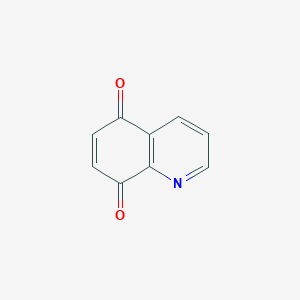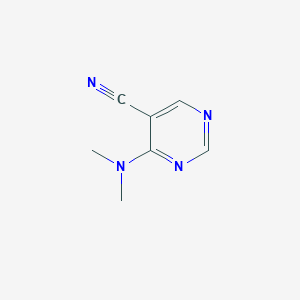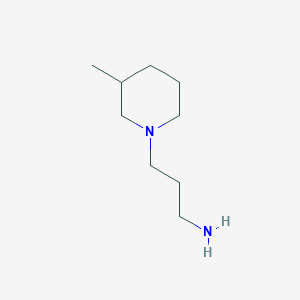
tert-Amylisocyanide
描述
tert-Amylisocyanide: , also known as 2-isocyano-2-methylbutane, is an organic compound with the molecular formula C6H11N. It is a member of the isocyanide family, characterized by the presence of an isocyanide group (-NC) attached to a tertiary carbon atom. This compound is known for its distinctive and often unpleasant odor, which is a common trait among isocyanides .
准备方法
Synthetic Routes and Reaction Conditions: tert-Amylisocyanide can be synthesized through several methods. One common approach involves the Hofmann carbylamine reaction, where a primary amine reacts with chloroform and a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction typically occurs in a two-phase system of water and dichloromethane, with the organic layer containing the desired isocyanide .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures higher yields and purity of the final product. The process involves careful control of reaction conditions, such as temperature and pH, to optimize the production efficiency .
化学反应分析
Types of Reactions: tert-Amylisocyanide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, forming new bonds at the isocyanide carbon.
Multicomponent Reactions: It is a key component in multicomponent reactions like the Ugi reaction, where it reacts with amines, carbonyl compounds, and acids to form complex products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as alkyl halides and acyl chlorides are often used.
Catalysts: Phase-transfer catalysts and Lewis acids can facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Ugi reaction typically yields peptidomimetic compounds, which are valuable in medicinal chemistry .
科学研究应用
Chemistry: tert-Amylisocyanide is widely used in organic synthesis, particularly in the formation of heterocycles and peptidomimetics through multicomponent reactions. Its unique reactivity makes it a valuable building block in the synthesis of complex molecules .
Biology and Medicine: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its derivatives have shown potential as pharmaceutical agents, particularly in the development of new drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
作用机制
The mechanism of action of tert-Amylisocyanide involves its ability to act as both a nucleophile and an electrophile due to the unique electronic structure of the isocyanide group. This dual reactivity allows it to participate in a wide range of chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
tert-Butylisocyanide: Similar in structure but with a tert-butyl group instead of a tert-amyl group.
Phenylisocyanide: Contains a phenyl group attached to the isocyanide carbon.
Cyclohexylisocyanide: Features a cyclohexyl group instead of a tert-amyl group.
Uniqueness: tert-Amylisocyanide is unique due to its specific steric and electronic properties, which influence its reactivity and the types of products it can form. Its tertiary carbon structure provides steric hindrance, making it less reactive in certain substitution reactions compared to primary or secondary isocyanides .
属性
IUPAC Name |
2-isocyano-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANHUOZJSFYTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373424 | |
| Record name | Butane, 2-isocyano-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13947-76-7 | |
| Record name | Butane, 2-isocyano-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















